molecular formula C10H14O3 B019653 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol CAS No. 19757-51-8

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol

Cat. No. B019653
CAS RN: 19757-51-8
M. Wt: 182.22 g/mol
InChI Key: CDESINQQIIYVLV-UHFFFAOYSA-N
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Description

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol, commonly known as Furfuryl alcohol (FFA), is a colorless liquid with a unique odor. It is widely used in various industries, including food, pharmaceuticals, and polymers, due to its excellent properties, such as solubility, reactivity, and stability. FFA is mainly produced from furfural, which is obtained from agricultural wastes, such as corn cobs, rice husks, and sugarcane bagasse.

Mechanism Of Action

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has a unique mechanism of action, which involves the formation of adducts with various biomolecules, such as proteins, DNA, and RNA. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can also undergo oxidation and reduction reactions, leading to the formation of reactive oxygen species and free radicals. These reactive species can cause oxidative damage to biomolecules, leading to various diseases, such as cancer, cardiovascular diseases, and neurodegenerative diseases.

Biochemical And Physiological Effects

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has various biochemical and physiological effects, which are dependent on its concentration and exposure time. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can cause DNA damage, leading to mutations and chromosomal aberrations. It can also cause protein damage, leading to the formation of protein adducts and inhibition of enzyme activity. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can affect the metabolism of various organs, such as the liver and kidneys, leading to organ damage and dysfunction.

Advantages And Limitations For Lab Experiments

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has several advantages and limitations for lab experiments. One of the advantages is its high solubility in water and organic solvents, which makes it easy to handle and use in various experiments. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol is also readily available and inexpensive, which makes it an ideal starting material for various experiments. However, 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has several limitations, such as its potential toxicity and reactivity with various biomolecules, which can affect the accuracy and reliability of the results.

Future Directions

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has several future directions for scientific research. One of the future directions is the development of novel synthetic routes for the production of 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol from renewable resources, such as lignocellulosic biomass and waste materials. Another future direction is the investigation of the potential health benefits of 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol, such as its antioxidant and anti-inflammatory properties. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can also be used as a probe to study the mechanisms of oxidative stress and DNA damage in various diseases, such as cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol involves the reduction of furfural using hydrogen gas and a catalyst, such as Raney nickel or palladium on charcoal. The reaction takes place at high pressure and temperature, and the yield of 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol depends on the reaction conditions, such as the concentration of furfural, the amount of catalyst, and the reaction time. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can also be produced by the acid-catalyzed hydration of furfuryl alcohol.

Scientific Research Applications

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has been extensively studied for its various applications in scientific research. It is used as a solvent in the synthesis of various organic compounds, such as resins, adhesives, and coatings. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol is also used as a starting material for the production of furan resins, which have excellent mechanical and thermal properties. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol is used as a flavoring agent in the food industry due to its unique odor and taste. It is also used as a preservative and antioxidant in food products.

properties

CAS RN

19757-51-8

Product Name

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

1-(furan-2-yl)-2,3-dimethylbut-3-ene-1,2-diol

InChI

InChI=1S/C10H14O3/c1-7(2)10(3,12)9(11)8-5-4-6-13-8/h4-6,9,11-12H,1H2,2-3H3

InChI Key

CDESINQQIIYVLV-UHFFFAOYSA-N

SMILES

CC(=C)C(C)(C(C1=CC=CO1)O)O

Canonical SMILES

CC(=C)C(C)(C(C1=CC=CO1)O)O

synonyms

1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol

Origin of Product

United States

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